4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a butoxy group, a chlorophenyl group, and a pyrrolidinyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild reaction conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and compounds containing pyrrolidinyl and chlorophenyl groups. Examples include:
Uniqueness
What sets 4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29ClN2O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-butoxy-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-2-3-16-28-19-12-10-18(11-13-19)23(27)25-17-22(26-14-6-7-15-26)20-8-4-5-9-21(20)24/h4-5,8-13,22H,2-3,6-7,14-17H2,1H3,(H,25,27) |
InChI Key |
KUJZSLAOKDKZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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